molecular formula C72H86ClN9O28 B1216445 Decaplanin CAS No. 126985-51-1

Decaplanin

Cat. No.: B1216445
CAS No.: 126985-51-1
M. Wt: 1560.9 g/mol
InChI Key: SJSZMXQSCZCGFO-UHFFFAOYSA-N
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Description

Decaplanin is a glycopeptide antibiotic that belongs to a class of drugs known for their effectiveness against Gram-positive bacteria. This compound is particularly noted for its ability to inhibit the synthesis of bacterial cell walls, making it a valuable tool in the treatment of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decaplanin is synthesized through a series of complex chemical reactions involving glycosylation and peptide bond formation. The process typically begins with the preparation of the glycopeptide core, followed by the addition of various sugar moieties to form the final glycosylated structure .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using specific strains of bacteria that produce the glycopeptide. The compound is then extracted and purified through a series of chromatographic techniques to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Decaplanin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Decaplanin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study glycopeptide synthesis and reactions.

    Biology: Employed in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential use in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

    Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Decaplanin exerts its effects by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. It binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and death. This mechanism is similar to that of other glycopeptide antibiotics, such as vancomycin .

Comparison with Similar Compounds

    Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different spectrum of activity.

    Teicoplanin: Shares a similar glycopeptide core but differs in the length and conformation of side chains.

    Telavancin: A lipoglycopeptide with enhanced binding to lipid II and additional mechanisms of action.

Uniqueness of Decaplanin: this compound is unique in its specific glycosylation pattern and its ability to inhibit a broad range of Gram-positive bacteria.

Properties

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZMXQSCZCGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H86ClN9O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1560.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126985-51-1, 128441-18-9
Record name MM 47761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decaplanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128441189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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